molecular formula C12H23N3 B13531403 1-Methyl-3-octyl-1h-pyrazol-5-amine

1-Methyl-3-octyl-1h-pyrazol-5-amine

Cat. No.: B13531403
M. Wt: 209.33 g/mol
InChI Key: YXRWIMBRCJUKRG-UHFFFAOYSA-N
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Description

1-Methyl-3-octyl-1h-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a methyl group at the first position, an octyl group at the third position, and an amine group at the fifth position of the pyrazole ring. It has a molecular formula of C12H23N3 and a molecular weight of 209.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-octyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazol-5-amine with an octyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-octyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Methyl-3-octyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-3-octyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-octyl-1h-pyrazol-5-amine is unique due to the presence of both the methyl and octyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

2-methyl-5-octylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-3-4-5-6-7-8-9-11-10-12(13)15(2)14-11/h10H,3-9,13H2,1-2H3

InChI Key

YXRWIMBRCJUKRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NN(C(=C1)N)C

Origin of Product

United States

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